4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
Preparation Methods
The synthesis of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-bromopyrazole with 2-chloro-4-nitroaniline under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium, to facilitate the coupling reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Scientific Research Applications
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole core but lacking the additional functional groups.
2-chloro-4-nitroaniline: A related compound that shares the nitro and chloro substituents but lacks the pyrazole and carboxamide groups.
1,3-dimethyl-1H-pyrazole-5-carboxamide: A compound with a similar pyrazole and carboxamide structure but without the bromine and nitro groups.
Properties
Molecular Formula |
C12H10BrClN4O3 |
---|---|
Molecular Weight |
373.59g/mol |
IUPAC Name |
4-bromo-N-(2-chloro-4-nitrophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrClN4O3/c1-6-10(13)11(17(2)16-6)12(19)15-9-4-3-7(18(20)21)5-8(9)14/h3-5H,1-2H3,(H,15,19) |
InChI Key |
ZISJDRXOSYQNNM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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